CP-394531
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
305822-63-3 |
|---|---|
Molecular Formula |
C23H23ClO2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1 |
InChI Key |
CNOAOQSZNOTZLQ-OIBXWCBGSA-N |
SMILES |
C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4 |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4a-benzyl-2-chloroethynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol CP 394531 CP-394531 CP394531 |
Origin of Product |
United States |
Rational Design and Synthetic Methodologies for Glucocorticoid Receptor Antagonists
Computational Approaches in Pharmacophore Design for Glucocorticoid Receptor Ligands
The development of nonsteroidal antagonists for the glucocorticoid receptor (GR) has been significantly advanced by the use of computational modeling and pharmacophore design. These approaches allow for the creation of novel molecular templates that mimic the binding characteristics of endogenous ligands without the steroidal backbone, potentially avoiding the side effects associated with steroidal drugs.
Exploration of Pseudo-C2 Symmetry in Nonsteroidal Template Development
A key strategy in the design of the CP-394531 series was the application of pseudo-C2 symmetry in the development of a nonsteroidal template. acs.orgnih.govresearchgate.net This design principle involves creating a molecule with a structural feature that allows for an approximate twofold axis of symmetry. The rationale behind this approach is that such symmetry can enable the molecule to interact effectively with the dimeric nature of the glucocorticoid receptor. The pseudo-C2 symmetry of the molecular template was instrumental in facilitating rapid optimizations of the compound's activity at the glucocorticoid receptor, leading to the identification of potent antagonists. acs.orgnih.govresearchgate.net This computer-assisted pharmacophore design was a foundational element in the discovery of both this compound and its close analogue, CP-409069. acs.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies Guiding Glucocorticoid Receptor Antagonism
Following the initial design and discovery, extensive structure-activity relationship (SAR) studies were conducted to refine the antagonistic properties of the lead compounds and to address challenges related to their in vivo performance.
Strategies to Overcome Biotransformation Pathways Affecting In Vivo Efficacy (e.g., Phase II Metabolism)
A significant hurdle in the development of this compound and CP-409069 was their susceptibility to Phase II metabolism. Specifically, the presence of a phenolic group in their structures made them prone to rapid clearance in the body through glucuronidation. This metabolic pathway often leads to the formation of inactive metabolites, thereby reducing the in vivo efficacy of the compounds. To counteract this, SAR studies were specifically focused on modifications around the phenolic moiety. researchgate.net The goal was to identify structural changes that would hinder the enzymatic conjugation process without diminishing the compound's affinity and antagonist activity at the glucocorticoid receptor. These efforts were crucial for improving the pharmacokinetic profile of the subsequent generations of these nonsteroidal antagonists.
Synthesis and Evaluation of Related Analogues (e.g., CP-409069, CP-472555)
The SAR studies aimed at mitigating Phase II metabolism led to the synthesis and evaluation of several related analogues, including CP-409069 and CP-472555. researchgate.net
CP-409069: This compound emerged from the same pseudo-C2 symmetry-guided design process as this compound. acs.orgnih.govresearchgate.net The synthesis of CP-409069 involves a multi-step process starting from 6-Methoxy-2-tetralone. drugfuture.com Key steps include the formation of an enamine, alkylation with benzyl (B1604629) bromide, and a subsequent enantioselective Michael addition and ring closure to form the phenanthrene (B1679779) derivative. drugfuture.com The final steps involve the cleavage of a methyl ether to form the phenol (B47542) and the addition of a propynyl (B12738560) group. drugfuture.com
CP-472555: The discovery of CP-472555 was a direct result of the efforts to overcome the metabolic liabilities of this compound and CP-409069. researchgate.net By systematically modifying the structure around the phenol group, researchers were able to develop this potent and selective nonsteroidal GR antagonist with improved in vivo properties. researchgate.net
The biological evaluation of these compounds confirmed their high affinity for the glucocorticoid receptor and their antagonistic activity. The data from these evaluations were critical in understanding the structural requirements for potent and metabolically stable nonsteroidal GR antagonists.
Table 1: Investigated Compounds
| Compound Name | |
|---|---|
| This compound | |
| CP-409069 |
Molecular Pharmacology and Receptor Interaction Studies of Cp 394531
Characterization of Glucocorticoid Receptor Binding Affinity and Ligand Selectivity
CP-394531 has been characterized as a potent binder to the glucocorticoid receptor acs.orgmedkoo.com. Studies assessing binding affinity to the human GR have utilized the displacement of radiolabeled dexamethasone (B1670325), a known GR agonist, by this compound acs.org. This competitive binding assay allows for the determination of the compound's affinity for the receptor.
This compound demonstrates high selectivity for the glucocorticoid receptor over other steroid receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ERα and ERβ), and androgen receptor (AR) acs.orggoogleapis.com. This selectivity is a key characteristic that differentiates it from less selective antagonists like mifepristone (B1683876) (RU-486), which also binds to the PR acs.orgresearchgate.net. The potent and selective binding profile of this compound to the GR has been shown to be comparable to that of RU-486 and the GR-selective steroid RU-43044 in terms of potency and selectivity, respectively acs.org.
Binding affinity data for this compound and other compounds to various steroid receptors are typically presented as Ki (inhibition constant) values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. While specific Ki values for this compound across a panel of receptors are not explicitly detailed in every source, its classification as a potent and highly selective GR antagonist is consistently reported acs.orgtargetmol.commedkoo.com. One source indicates a Ki for GR binding of 0.24 nM drugbank.com.
Here is a representative table illustrating the concept of binding selectivity based on available information for related compounds and the reported selectivity of this compound:
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity over other Steroid Receptors | Source |
| This compound | GR | Potent (e.g., 0.24 nM) | Highly Selective | acs.orgdrugbank.com |
| Mifepristone | GR | Potent | Binds to PR | acs.orgresearchgate.net |
| RU-43044 | GR | Potent | Selective | acs.org |
| Dexamethasone | GR | Potent Agonist | GR specific | acs.orgnih.gov |
Note: Specific numerical values for all receptors for this compound were not uniformly available across the provided snippets, but the qualitative description of potent and selective binding to GR is consistent.
Elucidation of the Glucocorticoid Receptor Antagonist Mechanism of Action
This compound functions as a glucocorticoid receptor antagonist springer.comidrblab.net. As an antagonist, it interferes with the normal activation and function of the GR, typically mediated by endogenous glucocorticoids like cortisol or synthetic agonists like dexamethasone scbt.com. GR antagonists operate by modulating receptor conformation, thereby preventing its interaction with DNA and transcriptional co-factors scbt.com.
This compound inhibits the activation of the GR mediated by agonists such as dexamethasone acs.org. This inhibition is complete, with this compound at concentrations ≥1 μM completely blocking the half-maximal agonistic effects of 40 nM dexamethasone in functional assays acs.org. The primary mechanism involves competing with agonists for binding to the GR ligand-binding domain scbt.com. By occupying the ligand-binding pocket, this compound prevents agonists from binding and inducing the conformational changes necessary for receptor activation scbt.com.
While the precise molecular details of this compound's interaction with the GR are not extensively described in the provided snippets, the general mechanism for GR antagonists involves preventing the receptor from adopting an active conformation. This contrasts with agonists, which induce a conformational change in helix 12 of the ligand-binding domain, facilitating coactivator recruitment and gene transcription researchgate.net. Antagonists like mifepristone are known to induce a different conformational change where helix 12 covers the coactivator pocket, inhibiting coactivation and promoting corepressor recruitment scholaris.ca. It is likely that this compound employs a similar strategy to prevent agonist-mediated activation.
Ligand binding to the GR induces conformational changes that are critical for its function nih.govnih.gov. As an antagonist, this compound is expected to induce a distinct conformational state of the GR compared to agonists scbt.com. This altered conformation influences downstream intracellular processes, including the release of the GR from chaperone protein complexes (such as those involving heat shock protein 90), nuclear translocation, and interaction with nuclear proteins and DNA nih.govimrpress.com.
Antagonists generally prevent the dissociation of the GR from inhibitory chaperone complexes or induce a conformation that hinders nuclear translocation or DNA binding scbt.com. Furthermore, the specific conformation induced by an antagonist dictates its interaction with coactivator and corepressor proteins, which are key players in modulating transcriptional responses nih.govhodoodo.comgoogleapis.com.
Investigation of Downstream Molecular Pathways Influenced by Glucocorticoid Receptor Modulation
Modulation of GR activity by antagonists like this compound impacts a wide range of downstream molecular pathways, primarily by altering gene expression nih.govwikipedia.orgscbt.com. The GR, as a ligand-dependent transcription factor, regulates the transcription of numerous target genes nih.govwikipedia.orgnih.gov.
The primary impact of GR modulation by this compound is on transcriptional regulation. Glucocorticoid receptors influence gene expression through several mechanisms, including binding directly to specific DNA sequences called glucocorticoid-responsive elements (GREs) to activate or repress transcription (transactivation and transrepression) nih.govwikipedia.orgmdpi.com. They can also interact with other transcription factors, such as NF-κB and AP-1, to indirectly modulate gene expression (transrepression) wikipedia.orgmdpi.com.
As a GR antagonist, this compound is expected to block the transcriptional activation mediated by GR agonists acs.org. This involves preventing the GR from binding to GREs or interacting productively with the transcriptional machinery scbt.com. Studies have shown that GR antagonists can reverse the effects of GR agonists on the expression of target genes oricpharma.com. For instance, in prostate cancer cells, a GR antagonist reversed the upregulation of androgen-regulated gene expression caused by GR activation oricpharma.com. The impact of this compound on specific gene targets would depend on whether those genes are typically activated or repressed by agonist-bound GR.
The GR can regulate a significant portion of the human genome, influencing genes involved in diverse processes nih.gov. Antagonizing GR activity with compounds like this compound can therefore have widespread effects on cellular function by altering the expression levels of these target genes.
The transcriptional activity of the GR is heavily influenced by its interaction with coactivator and corepressor proteins nih.govhodoodo.comgoogleapis.com. These proteins are recruited to the GR in a ligand-dependent manner and modulate chromatin structure and the recruitment of the basal transcription machinery nih.gov.
Agonist-bound GR typically recruits coactivator complexes, which enhance gene transcription nih.gov. In contrast, GR antagonists like this compound are known to inhibit the recruitment of coactivators and/or promote the recruitment of corepressor complexes scholaris.ca. This shift in coregulator recruitment leads to the repression of gene expression that would otherwise be activated by agonists scholaris.canih.gov. Studies have shown that GR antagonists can induce a conformation of the GR that favors the binding of corepressor proteins, such as the silencing mediator for retinoid and thyroid hormone receptors (SMRT) and nuclear receptor corepressor (NCoR) imrpress.comnih.gov. This recruitment of corepressors can lead to decreased histone acetylation and inhibition of transcription imrpress.comnih.gov.
The interaction profile of this compound with coactivators and corepressors is a critical aspect of its antagonistic mechanism, contributing to its ability to block agonist-mediated transcriptional responses and influence downstream pathways hodoodo.comgoogleapis.com.
Crosstalk with Other Nuclear Hormone Receptor Signaling Pathways (e.g., Androgen Receptor)
This compound has been identified as a nuclear receptor binding agent googleapis.comgoogle.com. While its primary activity is as a GR antagonist, studies suggest potential interactions or crosstalk with other nuclear hormone receptor signaling pathways. Nuclear receptors can interact with each other, forming heterodimers or influencing the activity of other transcription factors wikipedia.orgresearchgate.netguidetopharmacology.orgnih.gov.
Specifically, the Androgen Receptor (AR) is another type I nuclear receptor that plays a key role in various physiological processes and diseases, including prostate and breast cancer mdpi.comnih.govnih.govmedscape.comfrontiersin.org. AR signaling involves ligand binding, translocation to the nucleus, dimerization, and binding to androgen-responsive elements (AREs) to modulate gene transcription mdpi.comfrontiersin.org. Crosstalk between AR and other signaling pathways, including other nuclear receptors, is a known phenomenon that can influence cellular responses mdpi.comnih.govnih.gov. For instance, in ERα-positive breast cancer, AR can compete with Estrogen Receptor alpha (ERα) for binding to estrogen-related elements, potentially impacting ERα-mediated transcription mdpi.com.
While direct detailed studies specifically on the crosstalk between this compound and the Androgen Receptor were not extensively found in the provided search results, the nature of this compound as a nuclear receptor binding agent and the established mechanisms of nuclear receptor crosstalk suggest potential indirect interactions or influences on AR signaling. Some patents mention this compound in the context of nuclear receptor binding agents that may affect estrogen or androgen receptor activity, although they also note that these agents might be non-selective genomic nuclear receptor agonists in some embodiments googleapis.comgoogle.com. Nuclear receptor corepressor 1 (NCOR1), a transcriptional coregulatory protein, has been shown to interact with both the Androgen Receptor and the Glucocorticoid Receptor, suggesting a potential point of convergence for crosstalk between these pathways wikipedia.org.
Further research is needed to fully elucidate the specific mechanisms and extent of crosstalk between this compound and the Androgen Receptor or other nuclear hormone receptor pathways.
Effects on Cellular Proliferation and Differentiation Mechanisms
Nuclear receptors, including the Glucocorticoid Receptor and Androgen Receptor, are known to influence cellular proliferation and differentiation researchgate.netmdpi.commedscape.comidrblab.netnih.govnih.gov. Glucocorticoids, acting through the GR, can affect inflammatory responses, cellular proliferation, and differentiation in target tissues idrblab.netnih.gov. Similarly, AR dimers can regulate gene transcription leading to differentiation, proliferation, apoptosis, or angiogenesis mdpi.com. Retinoids, which act through retinoid receptors (another class of nuclear receptors), are known to modulate cell proliferation, differentiation, and apoptosis researchgate.net.
This compound, as a GR antagonist, would be expected to counter the effects of glucocorticoids on cellular processes. Given that GR activation can influence proliferation and differentiation, blocking GR with this compound could indirectly impact these mechanisms. Some research indicates that this compound, along with other compounds, has been explored in the context of altering stem cell differentiation, specifically adipogenesis googleapis.com.
Studies on other nuclear receptor binding agents have demonstrated effects on cell proliferation. For example, certain nuclear receptor binding agents have shown effects on colon cancer cell proliferation and tumor growth in xenograft models google.com. The interplay between nuclear receptors and signaling pathways like PI3K/Akt and Src kinase can also influence cell proliferation in the context of diseases like prostate cancer nih.govnih.govfrontiersin.org.
While direct experimental data detailing the specific effects of this compound on various cellular proliferation and differentiation mechanisms were not extensively provided in the immediate search results, its classification as a GR antagonist and a nuclear receptor binding agent, coupled with the established roles of nuclear receptors in regulating cell growth and differentiation, strongly suggest that this compound likely influences these processes. The extent and nature of these effects would depend on the specific cell type and context.
Data regarding the precise quantitative effects of this compound on cellular proliferation and differentiation in specific experimental settings would require access to the detailed research findings referenced in the original prompt (e.g., medscape.comwikipedia.org) which were not fully available in the search snippets. However, the general mechanisms by which nuclear receptors and their antagonists influence these processes provide a framework for understanding the potential actions of this compound.
In Vitro Biological System Investigations
Cell Line-Based Assays for Glucocorticoid Receptor Activity and Antagonism
The biological activity of CP-394531 has been characterized through comprehensive in vitro studies utilizing cell-based assays to determine its affinity for the glucocorticoid receptor (GR). Radioligand binding assays are a fundamental tool for quantifying the interaction between a compound and its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and its displacement by the test compound is measured. This allows for the determination of the test compound's binding affinity, typically expressed as the inhibitory constant (Ki).
Research into a series of nonsteroidal compounds, including the precursor to this compound, demonstrated a progressive enhancement in GR binding affinity with specific chemical modifications. The development of these potent, nonsteroidal GR antagonists was guided by a computer-assisted, pharmacophore design approach. This led to the synthesis of this compound, which exhibited a high affinity for the human glucocorticoid receptor.
In a competitive binding assay using a cloned human glucocorticoid receptor and [³H]dexamethasone as the radioligand, this compound demonstrated a potent ability to displace the radiolabeled agonist. The determined Ki value for this compound was 1.1 nM, indicating a strong binding affinity for the glucocorticoid receptor. This high affinity is a critical characteristic for a compound designed to act as a receptor antagonist, as it allows the compound to effectively compete with the endogenous ligand for binding to the receptor. The data from these binding assays are summarized in the table below.
| Compound | Glucocorticoid Receptor Binding Affinity (Ki, nM) |
| Dexamethasone (B1670325) | 2.5 |
| RU-486 (Mifepristone) | 0.6 |
| This compound | 1.1 |
Functional Bioassays for Assessing Antagonistic Effects on Glucocorticoid-Responsive Elements
Beyond establishing binding affinity, it is crucial to determine the functional consequences of a compound's interaction with its receptor. For a glucocorticoid receptor antagonist, this involves assessing its ability to block the transcriptional activation typically induced by a GR agonist. Functional bioassays are employed for this purpose, often utilizing reporter gene constructs that are responsive to GR activation.
The antagonistic properties of this compound were evaluated in a functional assay using HeLa cells. These cells were cotransfected with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter driving the expression of a luciferase reporter gene. The MMTV promoter contains glucocorticoid response elements (GREs), which are DNA sequences that the activated GR binds to, initiating gene transcription.
In this assay, the cells were treated with the glucocorticoid agonist dexamethasone, which activates the GR and leads to the expression of the luciferase gene. The addition of a GR antagonist is expected to inhibit this dexamethasone-induced luciferase expression. This compound was tested for its ability to block the effects of 10 nM dexamethasone. The results demonstrated that this compound is a potent antagonist of the glucocorticoid receptor. It effectively inhibited dexamethasone-induced gene expression with an IC₅₀ value of 3.0 nM. This indicates that at this concentration, this compound was able to reduce the agonist-induced response by 50%. Furthermore, at a concentration of 1 µM, this compound achieved 100% inhibition of the dexamethasone-induced response, demonstrating its efficacy as a full antagonist in this system. The table below details these findings.
| Compound | Functional Antagonist Activity (IC₅₀, nM) |
| RU-486 (Mifepristone) | 1.0 |
| This compound | 3.0 |
Comparative Analysis of Selectivity Against Related Steroid Receptors in In Vitro Systems
A key aspect in the development of a therapeutic compound is its selectivity for the intended target receptor over other related receptors. Off-target effects can lead to undesirable side effects. The glucocorticoid receptor is part of the nuclear receptor superfamily, which includes other steroid hormone receptors such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), mineralocorticoid receptor (MR), and estrogen receptor (ER). Therefore, assessing the binding affinity of this compound for these related receptors is essential to determine its selectivity profile.
To evaluate its selectivity, this compound was tested in competitive binding assays against a panel of human steroid receptors. The results of these assays demonstrated that this compound is highly selective for the glucocorticoid receptor. The compound displayed significantly lower affinity for the progesterone, androgen, and mineralocorticoid receptors, with Ki values of 130 nM, >1000 nM, and 120 nM, respectively. This represents an approximately 118-fold selectivity for the GR over the PR, and a greater than 900-fold selectivity over the AR. The selectivity for GR over MR was approximately 109-fold.
Furthermore, this compound showed no significant binding to the estrogen receptor, with a Ki value greater than 1000 nM. This high degree of selectivity is a notable feature of this compound, distinguishing it from some other glucocorticoid receptor modulators, such as RU-486, which is known to have high affinity for the progesterone receptor as well. The comparative binding affinities are presented in the table below, illustrating the selectivity of this compound for the glucocorticoid receptor.
| Receptor | This compound Binding Affinity (Ki, nM) | RU-486 (Mifepristone) Binding Affinity (Ki, nM) |
| Glucocorticoid Receptor | 1.1 | 0.6 |
| Progesterone Receptor | 130 | 0.4 |
| Androgen Receptor | >1000 | 10 |
| Mineralocorticoid Receptor | 120 | 250 |
| Estrogen Receptor | >1000 | >1000 |
Preclinical Pharmacological Evaluation in Animal Models
Efficacy Studies in Animal Models of Glucocorticoid Receptor Dysregulation-Related Conditions
Preclinical studies utilizing animal models are crucial for evaluating the potential therapeutic effects of compounds like CP-394531 in diseases where glucocorticoid receptor function is implicated mdpi.comembopress.org.
Metabolic Disorder Models (e.g., Diabetes Mellitus, Obesity)
Animal models of metabolic disorders, such as diet-induced obesity and genetic models of diabetes, are widely used to study the pathogenesis of these conditions and evaluate potential therapeutic interventions porsolt.commdpi.comcam.ac.ukmarquette.edunih.govwomeninscience.comresearchgate.netmdpi.comresearchgate.netd-nb.info. These models often exhibit features similar to human metabolic syndrome, including obesity, insulin (B600854) resistance, hyperglycemia, and dyslipidemia d-nb.infoexlibrisgroup.com.
Assessment of Effects on Glucose Homeostasis and Lipid Metabolism
Studies involving this compound have explored its impact on metabolic parameters in animal models. Research indicates that this compound, as a GR antagonist, may have anti-obesity activity in animal models ingentaconnect.com. Glucocorticoid receptors play a role in regulating glucose and lipid metabolism, and their dysregulation is linked to metabolic disorders cam.ac.ukwustl.eduncl.ac.ukmdpi.comnih.govmdpi.comnih.gov. While specific detailed data tables on this compound's effects on glucose homeostasis and lipid metabolism markers (like blood glucose, insulin sensitivity, cholesterol, and triglyceride levels) were not extensively available in the provided search results, its classification as having anti-obesity activity in animal models suggests an influence on these metabolic pathways ingentaconnect.com.
Analysis of Impact on Body Weight Homeostasis
This compound has been noted for its anti-obesity activity in animal models ingentaconnect.com. Body weight homeostasis is a critical aspect of metabolic health, and disruptions can lead to obesity. Animal models, particularly those with diet-induced obesity, are frequently used to assess the effects of compounds on body weight gain and maintenance mdpi.comnih.govcellvax-pharma.comtaconic.com. The reported anti-obesity activity of this compound implies that it has demonstrated a positive impact on maintaining or reducing body weight in these preclinical settings ingentaconnect.com.
Investigation in Models Relevant to Immune System Diseases
Glucocorticoid receptors are significant in regulating immune responses, and their modulation can impact immune system diseases nih.gov. Animal models of immune system diseases are utilized to evaluate the potential therapeutic effects of compounds targeting GR. While the provided information classifies this compound as a GR agonist with potential steroid-like anti-inflammatory properties , specific details regarding its investigation in models relevant to immune system diseases were not detailed in the search results. Humanized mouse models, which are engrafted with components of the human immune system, are increasingly used in studying human hematopoiesis, infectious diseases, autoimmunity, and anti-tumor immunity, offering a more faithful recapitulation of human immune responses in vivo transcurebioservices.combdbiosciences.comjax.orgkobe-u.ac.jp.
Exploratory Studies in Animal Models of Nervous System Diseases
The role of glucocorticoid receptors in the nervous system and their potential link to neurological conditions are areas of research nih.gov. Animal models of nervous system diseases are employed to explore the effects of compounds that interact with GR embopress.orgcriver.comnih.govnih.govwuxibiology.comfrontiersin.orgnih.govresearchgate.net. While the provided search results indicate exploratory studies of this compound in animal models of nervous system diseases nih.gov, specific findings or detailed descriptions of these studies were not available.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's effect on its target and the body's response fda.govveedalifesciences.com. In preclinical studies, identifying and validating PD biomarkers helps in assessing the biological activity of a compound and can inform clinical trial design nih.govcancer.gov. While the provided information mentions the identification and validation of pharmacodynamic biomarkers for this compound in preclinical models nih.gov, specific details about which biomarkers were identified or the validation methods used were not present in the search results. Biomarkers can reflect a drug's impact on biological or physiological functions veedalifesciences.com.
Evaluation of Glucocorticoid Receptor Antagonism on Endocrine Axes (e.g., Hypothalamic-Pituitary-Adrenal Axis Activity)
The hypothalamic-pituitary-adrenal (HPA) axis is a complex neuroendocrine system that regulates the body's response to stress through the release of glucocorticoid hormones like cortisol (corticosterone in rodents). Glucocorticoids exert their effects by binding to the glucocorticoid receptor. Antagonizing the GR can therefore influence the activity of the HPA axis.
Preclinical studies evaluating GR antagonists like this compound in animal models often assess their impact on HPA axis components. This typically involves measuring hormone levels such as adrenocorticotropic hormone (ACTH) from the pituitary gland and corticosterone (B1669441) from the adrenal glands. Changes in the rhythmic secretion of these hormones or their response to stress stimuli can indicate the extent and nature of GR antagonism and its effect on the negative feedback mechanisms of the HPA axis.
Research into novel nonsteroidal glucocorticoid receptor modulators, including compounds like this compound and CP-409069, has aimed to discover potent and selective antagonists nih.gov. While specific detailed data on this compound's isolated effects on the HPA axis in animal models were not extensively detailed in the immediately available information, the evaluation of GR antagonism on endocrine axes is a standard component of the preclinical assessment of such compounds. Studies on other selective GR antagonists, such as relacorilant, have demonstrated that these compounds can induce a modest disinhibition of the HPA axis in mice, as evidenced by changes in hormone levels, when compared to compounds like mifepristone (B1683876) portico.org. This highlights the importance of evaluating the specific impact of novel GR antagonists on this critical endocrine system during preclinical development.
Comparative Preclinical Assessments with Novel Glucocorticoid Receptor Antagonists
Comparative preclinical assessments are crucial for positioning novel GR antagonists within the therapeutic landscape. These studies evaluate the compound of interest alongside existing standards or other investigational agents to highlight potential advantages in terms of potency, selectivity, and pharmacological effects in relevant animal models.
This compound has been identified as a potent, selective, nonsteroidal GR antagonist nih.gov. Its discovery was part of an effort to find nonsteroidal templates for the glucocorticoid receptor, leading to the identification of potent and selective antagonists like this compound and CP-409069 nih.gov.
Comparative studies in the field of GR antagonists often involve assessing receptor binding affinity, functional antagonism in cell-based assays, and in vivo effects in animal models of glucocorticoid-related conditions. For instance, research has explored novel classes of selective nonsteroidal GR antagonists, comparing their functional potency and receptor selectivity profiles to established agents like the steroidal GR antagonist RU-486 (Mifepristone) guidetopharmacology.org. Such comparisons help to understand the potential benefits of newer compounds, such as improved selectivity over other steroid hormone receptors, which could translate to a better side-effect profile.
Broader Research Implications and Future Directions in Glucocorticoid Receptor Antagonism
Exploration of CP-394531 as a Tool for Understanding Glucocorticoid Receptor Biology and Physiological Roles
This compound, as a selective GR antagonist, serves as a valuable tool for dissecting the intricate biological and physiological roles mediated by the glucocorticoid receptor. By specifically blocking the activity of GR, researchers can utilize this compound to elucidate the downstream effects of GR activation in various cellular processes and organ systems. This includes understanding the GR's involvement in metabolic regulation, immune responses, stress responses, and other essential functions. otavachemicals.comoup.com Studies employing this compound and similar antagonists can help differentiate GR-mediated effects from those mediated by other nuclear receptors, such as the mineralocorticoid receptor (MR), which also binds glucocorticoids. oup.com The use of such selective tools is crucial for gaining a more precise understanding of the GR's contribution to health and disease.
Potential for Strategic Combination Therapies with Glucocorticoid Receptor Antagonists (e.g., Immunotherapy, Checkpoint Inhibitors)
The interaction between glucocorticoid signaling and the immune system is complex, with glucocorticoids generally exerting immunosuppressive effects. otavachemicals.commdpi.com This has led to interest in exploring the potential of GR antagonists in combination therapies, particularly with immunotherapies like immune checkpoint inhibitors. Glucocorticoids are often used to manage immune-related adverse events (irAEs) associated with checkpoint inhibitor therapy, but concerns exist regarding their potential to dampen the desired anti-tumor immune response. mdpi.comoup.com
Research suggests that blocking GR signaling could potentially enhance anti-tumor immunity or mitigate the immunosuppressive effects of glucocorticoids used to manage irAEs. google.com A patent discusses the use of selective glucocorticoid receptor modulators (SGRMs) in combination with checkpoint inhibitors to achieve superior tumor load reduction compared to checkpoint inhibitor treatment alone. google.com This indicates a potential strategy where GR antagonism could synergize with immunotherapy to improve treatment outcomes in cancer. Further research is needed to fully understand the optimal strategies and potential benefits of combining GR antagonists with various immunotherapies.
Advancements in the Design and Discovery of Next-Generation Nonsteroidal Glucocorticoid Receptor Modulators Based on Phenanthrene (B1679779) Scaffolds
This compound belongs to a class of nonsteroidal GR antagonists featuring a phenanthrene scaffold. springer.com The success in identifying potent and selective GR antagonists with this structural foundation has paved the way for further exploration and design of next-generation GR modulators based on similar scaffolds. Structure-activity relationship (SAR) studies around the phenanthrene core, as exemplified by research on this compound and related compounds like CP-409069, have been instrumental in identifying key structural features that contribute to high affinity and selectivity for the GR. researchgate.net
The development of novel series of nonsteroidal GR antagonists through virtual high-throughput screening and ligand-based approaches, including those with distinct scaffolds like N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide, demonstrates the ongoing efforts to discover diverse chemical structures that can modulate GR activity. nih.govnih.gov The phenanthrene scaffold, with its inherent rigidity and potential for chemical modification, offers a promising template for designing new GR modulators with potentially improved pharmacological properties, such as enhanced selectivity or modified functional activity (e.g., selective GR modulators that dissociate transactivation from transrepression). sci-hub.ru
Methodological Innovations in Glucocorticoid Receptor Ligand Discovery
The discovery of GR ligands, including antagonists like this compound, has benefited significantly from advancements in various methodological approaches.
Refinements in Computer-Aided Drug Design and Virtual Screening
Computer-Aided Drug Design (CADD) and virtual screening techniques have become indispensable tools in the identification and optimization of GR ligands. nih.govresearchgate.netresearchgate.net These methods allow for the rapid computational screening of large chemical libraries to identify potential hit compounds that are likely to bind to the GR. sci-hub.seupenn.edu Both structure-based drug design (SBDD), which utilizes the 3D structure of the GR, and ligand-based drug design (LBDD), which relies on the properties of known GR ligands, have been successfully applied in GR drug discovery efforts. nih.govresearchgate.netmdpi.com
Refinements in these techniques, such as improved docking algorithms, more accurate scoring functions, and the availability of GR crystal structures complexed with various ligands, have enhanced the success rates of virtual screening campaigns for GR modulators. nih.govtandfonline.com For instance, receptor-based virtual screening using GR crystal structures has been employed to design targeted libraries of potential GR antagonists. otavachemicals.com The integration of ligand-based and structure-based methodologies is seen as a future trend in rational GR ligand design. nih.govnih.gov
Development of Advanced In Vitro and Ex Vivo Screening Platforms
Beyond computational methods, the development of advanced in vitro and ex vivo screening platforms is crucial for validating potential GR ligands identified through virtual screening or synthesis and for characterizing their pharmacological profiles. These platforms enable researchers to assess the binding affinity of compounds to the GR, evaluate their functional activity (e.g., antagonism of glucocorticoid-induced gene expression), and determine their selectivity over other nuclear receptors. otavachemicals.comnih.gov
High-throughput screening (HTS) assays, reporter gene assays, and assays measuring the recruitment of coactivators or corepressors to the GR complex are examples of in vitro methods used to characterize GR ligands. nih.gov Ex vivo models, utilizing tissues or cells from animal models, can provide insights into the effects of GR antagonists in a more complex biological context. The continuous development and refinement of these screening platforms, including the integration of advanced technologies, are essential for efficiently identifying and characterizing novel GR modulators with desired properties.
Emerging Research Questions and Untapped Therapeutic Avenues for Glucocorticoid Receptor Antagonism
The ongoing research into GR biology and the development of selective GR antagonists like this compound have highlighted several emerging research questions and potential untapped therapeutic avenues. One key area of investigation is the precise role of GR signaling in various disease states beyond the well-established indications like Cushing's syndrome. otavachemicals.compatsnap.com This includes exploring the potential of GR antagonism in metabolic disorders like diabetes and obesity, neurodegenerative diseases, psychiatric disorders such as depression and PTSD, and inflammatory and autoimmune conditions. otavachemicals.comoup.comcambridge.orgucsf.edumdpi.com
Q & A
Q. What is the molecular mechanism of CP-394531 as a glucocorticoid receptor (GR) antagonist?
this compound binds competitively to the GR ligand-binding domain via a pharmacophore designed with pseudo-C2 symmetry. The (R)-enantiomer (1Ra) demonstrates high affinity for GR, inhibiting cortisol-dependent transcriptional activity. Key methodologies to confirm this include:
Q. What experimental approaches are recommended to assess this compound’s selectivity across nuclear receptors?
To evaluate off-target effects, researchers should:
- Perform competitive binding assays against related receptors (e.g., mineralocorticoid receptor [MR], progesterone receptor [PR]).
- Use concentration-response curves to calculate IC₅₀ values and compare selectivity ratios.
- Validate findings with in silico tools like homology modeling to predict cross-reactivity .
Q. How should researchers design dose-response experiments for this compound in cellular models?
- Standardize cell lines (e.g., HEK293-GR) to ensure consistent GR expression levels.
- Include positive controls (e.g., mifepristone) and vehicle controls to normalize baseline activity.
- Apply non-linear regression analysis (e.g., GraphPad Prism) to derive EC₅₀/IC₅₀ values and Hill coefficients .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s metabolic stability while retaining GR affinity?
- Conduct structure-activity relationship (SAR) studies focusing on substituents at positions 3 and 5 of the core scaffold.
- Evaluate metabolic stability using human liver microsomes (HLM) and correlate results with molecular dynamics simulations to predict steric hindrance effects.
- Prioritize derivatives with <20% degradation at 60 minutes in HLM assays .
Q. What strategies resolve contradictions in this compound’s efficacy across in vitro vs. in vivo models?
- Analyze tissue-specific GR isoforms (e.g., GRα vs. GRβ) using qPCR or Western blot.
- Employ knockout models (e.g., GR-Cre mice) to isolate receptor-dependent effects.
- Use multivariate regression to identify confounding variables (e.g., pharmacokinetic parameters, protein binding) .
Q. How do co-administered therapies impact this compound’s antagonistic activity in complex disease models?
- Design synergy studies using combination indices (e.g., Chou-Talalay method) to quantify interactions with corticosteroids or immunosuppressants.
- Monitor transcriptomic changes via RNA-seq to identify off-target pathway modulation.
- Validate findings in 3D organoid models to mimic tissue-level complexity .
Methodological Considerations
- Data Analysis : For binding kinetics, apply Scatchard plots or surface plasmon resonance (SPR) to determine Kd and Bmax values .
- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, with sample sizes justified by power analysis .
- Reproducibility : Document synthetic protocols for this compound analogs in alignment with Beilstein Journal of Organic Chemistry standards, including purity thresholds (>95% by HPLC) and spectral data (¹H/¹³C NMR) .
Key Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
